Fmoc-L-Ile-Aib-OH
Description
Significance of α-Aminoisobutyric Acid (Aib) in Structurally Constrained Peptides
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. mdpi.com This unique structure imparts significant conformational constraints on the peptide backbone, restricting the available dihedral angles (φ and ψ) to a narrow region that strongly promotes the formation of helical structures, particularly the 3₁₀-helix. mdpi.comresearchgate.net The incorporation of Aib is a widely recognized strategy to stabilize desired peptide conformations, which is crucial for their biological activity. mdpi.comnih.gov
However, the steric hindrance from the two α-methyl groups makes the coupling of Aib residues challenging during peptide synthesis, often leading to low yields and incomplete reactions. researchgate.net The use of Fmoc-L-Ile-Aib-OH as a dipeptide unit circumvents the difficult step of coupling an amino acid to an N-terminal Aib residue on the growing peptide chain. google.comportico.org This is particularly relevant in the synthesis of long and complex peptides where high coupling efficiency at every step is critical.
Role of the Fmoc-Protecting Group in Peptide Synthesis and Supramolecular Chemistry
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis. unibo.it It serves as a temporary protecting group for the N-terminal amine of an amino acid. unibo.it Its key advantage lies in its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while remaining stable to the acidic conditions often used to cleave side-chain protecting groups. unibo.it This orthogonality is fundamental to the widely used Fmoc/tBu (tert-butyl) synthesis strategy. google.com
Beyond its role as a protecting group, the fluorenyl moiety of the Fmoc group has a large, planar aromatic surface area, which promotes π-π stacking interactions. mdpi.com This property is harnessed in the field of supramolecular chemistry, where Fmoc-amino acids and Fmoc-dipeptides are known to self-assemble into a variety of ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. researchgate.netmdpi.comrsc.org The self-assembly process is influenced by factors such as pH, solvent, and the identity of the attached amino acid residues. researchgate.netmdpi.com Studies on Fmoc-modified aliphatic amino acids, including Fmoc-L-isoleucine, have shown their propensity to form fiber-like self-assembled structures. researchgate.net
Detailed Research Findings
A significant and well-documented application of this compound is its use as a critical building block in the synthesis of Tirzepatide, a medication for type 2 diabetes. google.comportico.org Patents detailing the manufacturing process of Tirzepatide explicitly cite the use of this compound to overcome the low condensation efficiency of the subsequent amino acid onto the Aib residue. google.comportico.org The synthesis of this complex 39-amino acid peptide relies on the efficient coupling of its constituent amino acids, and the steric hindrance of Aib presents a major synthetic hurdle. By incorporating this compound as a dipeptide, the problematic coupling step is effectively managed, ensuring a higher yield and purity of the desired peptide intermediate. google.com
The synthesis of Tirzepatide often involves a fragment-based approach, where different segments of the peptide are synthesized separately and then joined together. This compound is a component of one such fragment, highlighting its importance in the large-scale industrial production of this therapeutic peptide. google.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀N₂O₅ | nih.gov |
| Molecular Weight | 438.5 g/mol | nih.gov |
| IUPAC Name | 2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-2-methylpropanoic acid | nih.gov |
| Appearance | White to off-white solid | N/A |
| XLogP3 | 4.3 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | nih.gov |
| Rotatable Bond Count | 7 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H30N2O5/c1-5-15(2)21(22(28)27-25(3,4)23(29)30)26-24(31)32-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,26,31)(H,27,28)(H,29,30) |
InChI Key |
JQJLZKOANUNVND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Fmoc L Ile Aib Oh and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Approaches
Optimization of Coupling Conditions for Fmoc-L-Ile-Aib-OH Dipeptide Formation
The formation of the peptide bond between L-Isoleucine (Ile) and Aib is a critical and often challenging step due to the steric hindrance of the Aib residue. researchgate.net Traditional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) often prove inefficient, leading to low yields and slow reaction rates. researchgate.net Consequently, a variety of more potent coupling reagents have been investigated and employed.
Uronium/Thiouronium Salts and Additives:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogue HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient coupling reagents, often used for difficult couplings, including those involving sterically hindered amino acids. bachem.comresearchgate.net The use of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) in conjunction with these reagents can further enhance coupling efficiency and reduce racemization. researchgate.netuni-kiel.de
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylidene)amino-oxy)-dimethylamino-morpholino)uronium hexafluorophosphate) is a newer generation coupling reagent with efficiencies comparable to HATU. It offers the advantage of being non-explosive and having better solubility. bachem.com
TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate) has shown good results in coupling sterically hindered amino acids with lower reported levels of racemization compared to other reagents. bachem.com
Phosphonium Salts:
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have been successfully used for the synthesis of peptides containing hindered amino acids like Aib. researchgate.net
Carbodiimides with Additives:
While DCC alone is often insufficient, its use with additives like HOBt (Hydroxybenzotriazole) or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) can improve performance. bachem.comrsc.orgrsc.orgDIC (N,N'-Diisopropylcarbodiimide) in the presence of OxymaPure has been shown to be particularly effective for the iterative coupling of Aib residues. rsc.orgrsc.org
Other Reagents:
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates amino acid fluorides in situ, which are highly reactive and well-suited for coupling sterically hindered amino acids like Aib. bachem.comresearchgate.net
CIP (2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate) , especially when combined with HOAt, has demonstrated high efficiency in the formation of dipeptides with Aib. uni-kiel.de
CBMIT (1,1'-Carbonylbis(3-methylimidazolium) triflate) is another imidazolium-based reagent useful for coupling sterically hindered amino acids. globalresearchonline.net
The choice of base is also crucial. DIPEA (N,N-Diisopropylethylamine) is commonly used, but for particularly difficult couplings, a stronger base may be required. luxembourg-bio.com Microwave-assisted synthesis can also accelerate coupling reactions, especially for hindered systems. rsc.orgbiorxiv.org
Table 1: Coupling Reagents for this compound Synthesis
| Reagent Class | Examples | Additive(s) | Key Features |
|---|---|---|---|
| Uronium/Thiouronium Salts | HATU, HBTU, COMU, TOTT | HOAt, OxymaPure | High efficiency, suitable for hindered couplings. COMU offers enhanced safety and solubility. bachem.comresearchgate.net |
| Phosphonium Salts | PyAOP, PyBOP | Effective for a range of hindered amino acids, including Aib. researchgate.net | |
| Carbodiimides | DCC, DIC | HOBt, OxymaPure | DIC/OxymaPure is particularly effective for Aib couplings. bachem.comrsc.orgrsc.org |
| Other | TFFH, CIP, CBMIT | HOAt (with CIP) | In-situ generation of reactive species (acid fluorides) or use of specialized imidazolium (B1220033) salts. bachem.comresearchgate.netuni-kiel.deglobalresearchonline.net |
Resin Selection and Loading Considerations in Fmoc-SPPS
The choice of solid support (resin) is a critical parameter in SPPS, influencing reaction kinetics, solvation, and ultimately, the purity and yield of the final peptide.
Polystyrene (PS) Resins: These are the most common and cost-effective resins. unibo.it However, their hydrophobic nature can sometimes be a limitation. unibo.it For the synthesis of Aib-containing peptides, PS-based resins like Wang and Rink Amide have been used, but the efficiency can be dependent on the solvent system and other synthesis parameters. rsc.orgacs.org
Polyethylene Glycol (PEG) Grafted Resins: Resins like TentaGel and ChemMatrix, which consist of PEG grafted onto a PS core, offer improved swelling properties in a wider range of solvents and are often considered more suitable for the synthesis of "difficult" sequences, including those containing Aib. unibo.itrsc.org Fmoc-deprotection and coupling are generally more efficient on ChemMatrix resin compared to PS resin. rsc.org
Bulky Resins: For preparing peptides with C-terminal residues prone to side reactions, bulky resins like 2-chlorotrityl chloride resin are recommended. chempep.comsigmaaldrich.com These resins allow for the loading of the first amino acid without the need for carboxyl group activation, thereby preventing racemization. sigmaaldrich.com
The swelling of the resin is essential for the accessibility of the reactive sites. rsc.orgchempep.com Solvents are chosen to ensure adequate swelling, which is typically in the range of 4–7 mL/g for efficient synthesis. rsc.org
Cleavage and Deprotection Strategies for this compound
Fmoc Deprotection: The removal of the N-terminal Fmoc protecting group is typically achieved using a solution of piperidine (B6355638) in a suitable solvent, most commonly N,N-dimethylformamide (DMF). google.com A standard concentration is 20% piperidine in DMF. google.com For sequences that are particularly sensitive or "difficult," modifications to this procedure may be necessary, such as increasing the deprotection time or temperature. google.com In some cases, alternative bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are added to the piperidine solution to enhance deprotection efficiency. digitellinc.com
Cleavage from the Resin and Side-Chain Deprotection: The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any acid-labile side-chain protecting groups. This is most commonly accomplished using a cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA). rsc.org The composition of the cocktail is crucial and is tailored to the specific amino acids present in the peptide sequence. Scavengers, such as water and triisopropylsilane (B1312306) (TIS), are added to the TFA to quench reactive carbocations generated during the deprotection of side chains, thus preventing side reactions. google.com
For peptides containing sensitive residues, such as the Aib-Pro linkage, dilute TFA may be used to prevent unwanted cleavage of the peptide bond itself. rsc.org In other approaches, alternative cleavage protocols using 0.1 N HCl in hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE) have been proposed to avoid the use of TFA. rsc.org For obtaining fully protected peptide fragments, a mild cleavage from a hyper-acid-sensitive resin (like 2-chlorotrityl) can be performed using dilute TFA in dichloromethane (B109758) (DCM). rsc.orgsigmaaldrich.com
Green Chemistry Advancements in Fmoc-SPPS for Aib-Containing Peptides
SPPS, while efficient, has been criticized for its high consumption of hazardous solvents like DMF, N-methylpyrrolidone (NMP), and DCM. peptide.comrsc.org This has spurred research into "greener" alternatives.
The key principles of green chemistry in SPPS include:
Solvent Replacement: Identifying and utilizing more environmentally benign solvents that can effectively replace traditional ones. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and anisole (B1667542) have been explored. rsc.orgkvinzo.comacs.org Often, mixtures of these green solvents are required to achieve the necessary solubility and resin swelling properties. kvinzo.com For instance, a mixture of anisole and N-octyl-2-pyrrolidone (NOP) has been shown to be effective for the synthesis of Aib-enkephalin. kvinzo.com
Solvent Reduction: Developing protocols that minimize the volume of solvent used, particularly during the washing steps which account for the majority of solvent consumption. peptide.comdigitellinc.com One innovative approach is "in situ" Fmoc removal, where the deprotection agent is added directly to the coupling cocktail, eliminating the need for an intermediate washing step. peptide.comrsc.org This can lead to a significant reduction in solvent usage. rsc.org
Atom Economy: Transitioning from Fmoc-based chemistry, which often uses large excesses of reagents, to more atom-economical methods is a long-term goal. nih.gov
Studies have shown that for Aib-containing peptides, green solvents can be successfully employed. For example, the synthesis of Aib-ACP decapeptide was achieved using 2-MeTHF for the main synthesis steps, with reactions conducted at a slightly elevated temperature (40 °C) on a ChemMatrix resin to ensure efficiency. acs.org
Solution-Phase Synthesis of this compound and Peptide Fragments
While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or peptide fragments. In SolPS, the intermediates are isolated and purified at each step.
The synthesis of sterically hindered dipeptides like this compound in solution faces the same challenges with coupling as in SPPS. Therefore, powerful coupling reagents are essential. uni-kiel.deglobalresearchonline.net
Reagents such as DCC , CDI (1,1'-Carbonyldiimidazole) , and various onium salts (e.g., PyBroP , TOTT ) have been used. uni-kiel.de The combination of CIP/HOAt has shown excellent results for forming the Cbz-Aib-Aib-OMe dipeptide. uni-kiel.de
CBMIT is also effective for coupling sterically hindered amino acids in solution, though its use is limited to polar solvents. globalresearchonline.net
The use of TFFH to generate Fmoc amino acid fluorides is also applicable to solution-phase synthesis. researchgate.net
A biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P) has been shown to mediate rapid and efficient peptide bond formation in solution with minimal epimerization. researchgate.net
A chemoenzymatic approach in solution has also been demonstrated for synthesizing tripeptide esters containing Aib, such as Lys(Boc)-Aib-Xaa-OR, using conventional condensation methods. acs.org
Chemoenzymatic Synthesis Methodologies for this compound Precursors
Chemoenzymatic synthesis combines chemical methods with the use of enzymes as catalysts, offering a greener and more specific alternative to purely chemical routes. acs.org This approach is particularly attractive for its potential to be performed in aqueous media under mild conditions. rsc.orgresearchgate.net
The enzyme papain has been successfully used to catalyze the polymerization of Aib-containing tripeptide esters in an aqueous buffer. rsc.orgresearchgate.netnih.gov For example, the polymerization of L-Ala-Aib-L-Ala-OEt was achieved using papain. rsc.orgnih.gov This demonstrates the feasibility of incorporating Aib into peptide chains enzymatically.
However, the direct enzymatic polymerization of Aib-OEt using papain was not successful, suggesting that the enzyme's substrate specificity is a critical factor. rsc.orgresearchgate.net The affinity of the monomer for the enzyme is crucial, and designing di- or tripeptide monomers that are better substrates for the enzyme is a key strategy. acs.orgrsc.org For instance, incorporating a hydrophobic residue like Nε-Boc-protected lysine (B10760008) can enhance the affinity for papain and improve the yield of the resulting polypeptide. acs.org While direct enzymatic synthesis of this compound has not been extensively reported, the synthesis of its precursors, such as Aib-containing di- and tripeptide esters, by chemoenzymatic methods is a promising area of research. acs.orgresearchgate.net
Derivatization and Functionalization Strategies for this compound
The derivatization and functionalization of this compound are primarily centered on modifications at the N-terminus, the C-terminus, or the side chains of the constituent amino acids, although isoleucine and aminoisobutyric acid (Aib) lack highly reactive side-chain functionalities. The presence of the N-terminal fluorenylmethoxycarbonyl (Fmoc) group and the C-terminal carboxylic acid provides two primary handles for chemical modification.
A key strategy for functionalization involves retaining the Fmoc protecting group on the N-terminus after the initial dipeptide synthesis. researchgate.net This is achieved by simply omitting the final deprotection step in solid-phase peptide synthesis (SPPS). researchgate.net The bulky, aromatic Fmoc group itself can be considered a functionalization, as it can engage in π-π stacking interactions, which can be exploited in the study of peptide self-assembly. researchgate.net
Further derivatization can be achieved by first removing the Fmoc group to expose the N-terminal amine of the L-isoleucine residue. This free amine can then be acylated or alkylated to introduce a wide variety of functional groups. For instance, fluorescent labels, biotin (B1667282) tags, or other reporter molecules can be coupled to the N-terminus to facilitate detection and visualization in biological assays. creative-peptides.com The choice of coupling chemistry is critical and must be compatible with the rest of the molecule. Standard amide bond formation reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly employed for N-terminal modifications. rsc.org
C-terminal modification of this compound typically involves activation of the carboxylic acid group. google.com This can be achieved using coupling agents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to form an active ester, which can then react with a variety of nucleophiles. google.com This allows for the synthesis of peptide amides, esters, or conjugates with other molecules at the C-terminus. For example, C-terminal amidation is a common modification that can enhance the metabolic stability of peptides. creative-peptides.com
While the side chains of isoleucine and Aib are chemically inert, derivatization of analogues of this compound can be achieved by replacing these residues with amino acids bearing functionalizable side chains. For instance, replacing L-isoleucine with lysine would introduce a primary amine on the side chain, which can be orthogonally protected and selectively deprotected for site-specific modification. sigmaaldrich.com
| Modification Site | Strategy | Potential Functional Groups |
| N-terminus | Acylation/Alkylation after Fmoc removal | Fluorescent dyes (e.g., FITC), Biotin, Polyethylene glycol (PEG) |
| C-terminus | Activation and coupling | Amides, Esters, Thioesters |
| Peptide Backbone | Use of amino acid analogues | Introduction of residues with reactive side chains (e.g., Lys, Cys) |
Synthesis of Isotopically Labeled this compound for Spectroscopic Studies
The synthesis of isotopically labeled this compound is crucial for advanced spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry-based proteomics. cpcscientific.comjpt.com Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are incorporated into the peptide structure to serve as probes for structural and dynamic investigations. cpcscientific.comqyaobio.com
The primary method for producing isotopically labeled peptides is through solid-phase peptide synthesis (SPPS) using commercially available isotopically enriched Fmoc-amino acids as building blocks. silantes.comisotope.com For the synthesis of labeled this compound, one would employ either Fmoc-L-Ile or Fmoc-Aib with the desired isotopic labels.
For instance, to prepare a version of the dipeptide with a labeled isoleucine residue, one could use Fmoc-L-Isoleucine(¹³C₆, ¹⁵N) during the SPPS. cpcscientific.combiosyn.com This would result in a dipeptide with a significant mass shift, making it an ideal internal standard for quantitative mass spectrometry applications, a technique known as AQUA (Absolute QUAntification). cpcscientific.com The heavy peptide is chemically identical to its natural counterpart and thus exhibits the same chromatographic and ionization behavior, allowing for precise quantification of the unlabeled peptide in complex biological samples. cpcscientific.com
Similarly, for NMR studies, specific labeling patterns can be introduced to simplify complex spectra and to probe specific structural features. jpt.com For example, selective labeling of the Aib residue with ¹³C or ¹⁵N can provide insights into the local conformation around this sterically hindered amino acid. The synthesis follows the standard Fmoc-SPPS protocol, with the labeled amino acid being coupled in the appropriate cycle. silantes.com
The table below summarizes some of the commonly used isotopically labeled amino acids that can be incorporated into the this compound sequence. The isotopic enrichment of these precursors is typically greater than 99%. cpcscientific.combiosyn.com
| Labeled Amino Acid | Isotope(s) | Mass Difference (Da) | Common Application |
| Fmoc-L-Isoleucine-¹³C₆, ¹⁵N | ¹³C, ¹⁵N | +7 | Mass Spectrometry, NMR |
| Fmoc-L-Isoleucine-d₁₀ | ²H | +10 | NMR, Mass Spectrometry |
| Fmoc-Aib-¹³C₄, ¹⁵N | ¹³C, ¹⁵N | +5 | Mass Spectrometry, NMR |
The synthesis of these labeled dipeptides requires careful planning to ensure the efficient incorporation of the expensive labeled amino acids. The coupling reactions are typically monitored closely to maximize yield and to avoid scrambling of the isotopic label. After synthesis and purification, the final labeled product is rigorously characterized by mass spectrometry and NMR to confirm its identity and isotopic purity. cpcscientific.com
Conformational Analysis and Structural Elucidation of Fmoc L Ile Aib Oh
Spectroscopic Investigations of Fmoc-L-Ile-Aib-OH Conformation
Spectroscopic techniques are invaluable for probing the secondary structure and conformational dynamics of peptides in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the conformational dynamics and intramolecular interactions of peptides. In Aib-containing peptides, ¹H NMR studies are instrumental in identifying intramolecularly hydrogen-bonded NH groups, which are characteristic of folded structures like 3₁₀-helices. scispace.com The chemical shifts of amide protons (NH) and their temperature coefficients can distinguish between solvent-exposed and solvent-shielded protons, the latter being indicative of hydrogen bond formation. scispace.comresearchgate.net For Fmoc-protected peptides, the chemical shift of the benzylic methylene (B1212753) protons of the Fmoc group can be sensitive to the conformation of the peptide backbone, showing non-equivalence if the urethane (B1682113) carbonyl is involved in a hydrogen bond. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a sensitive probe of peptide secondary structure, primarily through the analysis of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands. leibniz-fli.deresearchgate.net The frequency of the amide I band, typically found between 1600 and 1700 cm⁻¹, is particularly sensitive to the hydrogen-bonding pattern and backbone conformation. leibniz-fli.deshimadzu.com For Aib-containing peptides, FTIR studies have shown a strong tendency to form β-turns stabilized by 4→1 hydrogen bonds, even in short peptides. nih.gov The presence of intramolecular hydrogen bonds leads to a shift in the carbonyl stretching frequency to lower wavenumbers. nih.gov
The analysis of the amide I band can be complex due to the overlap of signals from different secondary structures. Deconvolution techniques are often employed to resolve these overlapping components. acs.orgnih.gov For Fmoc-dipeptides, the FTIR spectrum will also contain contributions from the Fmoc group. Researchers have used FTIR to study the self-assembly of Fmoc-dipeptides, where shifts in the amide I region indicate the formation of β-sheet structures. nih.gov
Table 1: Typical Amide I Band Frequencies for Different Secondary Structures
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650 - 1658 |
| 3₁₀-Helix | 1635 - 1666 acs.org |
| β-Sheet (antiparallel) | 1610 - 1640 and 1680 - 1700 |
| β-Turn | 1660 - 1695 |
Note: These are general ranges and can vary depending on the specific peptide and its environment.
Raman spectroscopy provides complementary information to FTIR, particularly for vibrational modes that are weak in infrared absorption. The amide I band is also a prominent feature in Raman spectra and can be used to analyze peptide conformation. aip.org Additionally, skeletal vibrations in the low-frequency region of the Raman spectrum (810-950 cm⁻¹) have been shown to be sensitive to the backbone conformation of dipeptides. researchgate.net For alanine (B10760859) dipeptide, specific bands in this region have been assigned to αR and PII conformations. researchgate.net
In the context of this compound, Raman spectroscopy could be used to probe the vibrational modes associated with the Ile and Aib residues, as well as the Fmoc group. The analysis of these modes, supported by density functional theory (DFT) calculations, can provide a detailed picture of the conformational state. mdpi.com The combination of IR and Raman data is powerful, as some vibrational modes may be more clearly resolved in one technique over the other. tandfonline.com
X-ray Crystallography of this compound and Related Peptides
X-ray crystallography provides the most definitive, high-resolution structural information for molecules that can be crystallized. The solid-state conformation of numerous Aib-containing peptides has been determined by this method, revealing a strong preference for β-turn and 3₁₀-helical structures. scispace.comacs.org The steric hindrance imposed by the gem-dimethyl groups of Aib significantly restricts the available conformational space, favoring these folded structures. mpg.de For instance, the crystal structure of the dipeptide Boc-Aib-L-Mag-NHBzl (where Mag is Cα-methyl, Cα-allyl-glycine) has been determined, providing insights into the conformations of peptides with Cα-tetrasubstituted amino acids. acs.org Similarly, the crystal structure of Boc-Aib-Phe-OMe revealed that the Aib residue can adopt either a left-handed or right-handed helical conformation. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-α-aminoisobutyric acid | This compound |
| α-aminoisobutyric acid | Aib |
| L-isoleucine | Ile |
| Fluorenylmethoxycarbonyl | Fmoc |
| Benzyloxycarbonyl | Z |
| tert-Butyloxycarbonyl | Boc |
| Cα-methyl, Cα-allyl-glycine | Mag |
| Phenylalanine | Phe |
| Alanine | Ala |
| Glycine | Gly |
| Leucine | Leu |
| Valine | Val |
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling serve as powerful tools to investigate the structural and dynamic properties of peptides at an atomic level. For the dipeptide this compound, these methods provide critical insights into its preferred three-dimensional structures, conformational flexibility, and the energetic landscape that governs its behavior. This understanding is crucial, as the conformation of a peptide is intrinsically linked to its chemical and biological activity. The presence of the bulky N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the sterically hindered, achiral α-aminoisobutyric acid (Aib) residue makes computational analysis particularly valuable for elucidating its structural preferences.
Density Functional Theory (DFT) is a quantum mechanical method used to determine the electronic structure of molecules, providing highly accurate predictions of ground state geometries and energies. semanticscholar.orgarxiv.org For this compound, DFT calculations are employed to identify the most stable, low-energy conformations (local minima) by optimizing the molecular geometry. aps.org
Research on related peptides demonstrates that DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G* or higher, can accurately model the geometry. semanticscholar.orgresearchgate.net In the context of this compound, these calculations would elucidate the intramolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the structure. The bulky Fmoc group and the stereochemically constrained Aib residue significantly influence the accessible dihedral angles (φ, ψ) of the peptide backbone. DFT studies on other short peptides have shown that such calculations can reveal multiple stable conformers with small energy differences between them, highlighting the molecule's conformational diversity. acs.org The optimized geometry from DFT provides essential data on bond lengths, bond angles, and dihedral angles, which serve as a foundational snapshot of the molecule's most probable structures.
Below is a table summarizing typical parameters used in DFT calculations for peptide geometry optimization, based on studies of similar molecules. semanticscholar.orgresearchgate.net
| Parameter | Common Selection/Value | Purpose |
| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy, balancing accuracy and computational cost. semanticscholar.orgacs.orgacs.org |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Defines the set of functions used to build molecular orbitals. researchgate.netacs.org |
| Solvation Model | Polarizable Continuum Model (PCM), SMD | Accounts for the effect of a solvent (e.g., water, DMF) on the molecular geometry and energy. researchgate.net |
| Task | Geometry Optimization | To find the lowest energy arrangement of the atoms, corresponding to the ground state structure. arxiv.org |
| Output Data | Minimized Energy, Dihedral Angles, Bond Lengths, MESP | Provides the final stable structure, conformational parameters, and electronic properties. researchgate.net |
MESP: Molecular Electrostatic Potential
While DFT provides static, low-energy snapshots, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of the conformational ensemble that this compound can adopt in solution. nih.gov
For a peptide like this compound, an all-atom MD simulation would typically be performed using a force field such as AMBER, CHARMM, or GROMOS, with the peptide solvated in an explicit water box (e.g., TIP3P water model) to mimic physiological conditions. nih.govmdpi.comacs.org The presence of the Aib residue is known to heavily restrict the available conformational space, strongly favoring helical or turn-like structures even in short peptides. mdpi.comresearchgate.net MD simulations can track the fluctuations of the backbone dihedral angles (φ, ψ) for both the Isoleucine and Aib residues, revealing the stability of specific conformations, such as β-turns or 310-helices, and the timescales of transitions between them. researchgate.net These simulations are crucial for understanding how the peptide explores its conformational space and how different conformers coexist in equilibrium. nih.govacs.org
The table below outlines typical parameters for setting up an MD simulation for a peptide like this compound.
| Parameter | Common Selection/Value | Purpose |
| Force Field | AMBER (e.g., ff19SB), CHARMM (e.g., CHARMM36), GROMOS | Defines the potential energy function, including parameters for bonds, angles, and non-bonded interactions. nih.govmdpi.comacs.org |
| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules, which is critical for accurate hydration and dynamics. nih.govmdpi.com |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. nih.gov |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which must be long enough to sample relevant conformational changes. nih.govaip.org |
| Analysis | RMSD, RMSF, Dihedral Angles, Hydrogen Bonds | Metrics used to quantify structural stability, flexibility, and specific intramolecular interactions. |
RMSD: Root-Mean-Square Deviation; RMSF: Root-Mean-Square Fluctuation
To fully characterize the conformational preferences of this compound, it is essential to map its free energy landscape. This landscape provides a thermodynamic representation of all possible conformations and their relative stabilities. nih.gov Standard MD simulations may not be sufficient to overcome high energy barriers and sample all relevant conformations within a practical timescale. Therefore, enhanced sampling techniques are often employed. gla.ac.uk
Methods like Metadynamics or Replica-Exchange Molecular Dynamics (REMD) can be used to accelerate the exploration of the conformational space. gla.ac.uk In these simulations, a bias is applied to encourage the system to escape from local energy minima and cross high energy barriers. gla.ac.uk The resulting trajectory provides a comprehensive sampling of the peptide's conformations. From this enhanced sampling, the free energy landscape can be constructed by calculating the potential of mean force (PMF) as a function of specific collective variables (CVs), such as the backbone dihedral angles (φ, ψ) of the Ile and Aib residues. nih.gov
The resulting landscape is a multi-dimensional plot where deep basins represent stable and metastable conformational states (e.g., specific β-turns or helical structures), and the pathways between them represent conformational transitions. nih.gov For Aib-containing peptides, the landscape is expected to show highly restricted regions, with deep energy minima corresponding to the right-handed and left-handed 310-helical regions of the Ramachandran plot. researchgate.net This analysis quantifies the relative populations of different conformers and the energy barriers for their interconversion, providing a complete picture of the peptide's conformational equilibrium.
The following table summarizes key aspects of free energy landscape analysis.
| Technique/Parameter | Common Selection/Value | Purpose |
| Sampling Method | Metadynamics, Replica-Exchange MD (REMD) | To overcome energy barriers and ensure comprehensive sampling of the conformational space. gla.ac.uk |
| Collective Variables (CVs) | Backbone Dihedral Angles (φ, ψ), Radius of Gyration | Key coordinates chosen to describe the important conformational changes of the system. nih.govgla.ac.uk |
| Analysis Method | Potential of Mean Force (PMF) Calculation | To construct the free energy surface from the biased simulation data. nih.gov |
| Landscape Features | Energy Minima, Transition States, Energy Barriers | Identify stable conformations, pathways for conformational change, and the kinetics of these changes. |
Self Assembly and Supramolecular Architectures of Fmoc L Ile Aib Oh
Mechanisms of Peptide Self-Assembly in Fmoc-L-Ile-Aib-OH Systems
The self-assembly of short peptides protected by the Fmoc group is a hierarchical process initiated and stabilized by a combination of specific intermolecular forces. reading.ac.uk The process typically begins with the aggregation of molecules into primary nanostructures, which can then further organize into larger, more complex architectures. The primary driving forces include hydrogen bonding, hydrophobic effects, and π-π stacking interactions. acs.org
Hydrogen bonds are fundamental to the structure of peptide assemblies, providing directional interactions that lead to ordered, repeating patterns. In many Fmoc-dipeptide systems, intermolecular hydrogen bonding between the amide backbones results in the formation of β-sheet-like structures, which are a common motif in self-assembled fibrils. researchgate.net These networks form between the N-H donor and C=O acceptor groups of the peptide backbone in adjacent molecules. acs.org
However, the presence of α-aminoisobutyric acid (Aib) in the this compound sequence introduces significant steric hindrance due to its two methyl groups at the α-carbon. acs.org This steric bulk is known to disrupt the formation of conventional β-sheets and strongly promotes helical conformations, such as the 3₁₀-helix, in peptide sequences. researchgate.net Therefore, in this compound assemblies, while the fundamental amide-amide hydrogen bonds are still a key interaction, they are unlikely to form the extended, flat β-sheet networks seen in simpler Fmoc-peptides. The resulting hydrogen-bonding pattern is likely to be more complex, possibly involving turned or helical structures, which would significantly influence the final morphology of the supramolecular architecture.
Hydrophobic and aromatic interactions are the primary driving forces for the initial aggregation of Fmoc-peptide conjugates in aqueous environments. acs.org
Aromatic π-π Stacking: The large, planar, and aromatic fluorenyl ring of the Fmoc group is the dominant factor initiating self-assembly. reading.ac.ukrsc.org These groups from different molecules stack upon one another through π-π interactions, creating a stable, hydrophobic core. acs.org This stacking is enthalpically favorable and significantly reduces the exposure of the hydrophobic aromatic surface to a polar solvent. rsc.org Studies on various Fmoc-amino acids and dipeptides have confirmed that disrupting these π-π interactions (for example, with tannic acid) is more effective at preventing assembly than disrupting hydrogen bonds (e.g., with urea), highlighting the central role of the Fmoc group. rsc.org The excimer formation of Fmoc moieties, detectable by fluorescence spectroscopy, is a characteristic signature of their offset face-to-face stacking within these assemblies. frontiersin.org
| Interaction Type | Contributing Moiety | Role in Self-Assembly | Primary Effect |
|---|---|---|---|
| Aromatic π-π Stacking | Fmoc Group | Initiation and Stabilization | Forms a stable, ordered hydrophobic core. |
| Hydrophobic Interactions | Fmoc Group & Isoleucine Side Chain | Primary Driving Force (in aqueous media) | Drives aggregation to minimize solvent exposure. |
| Hydrogen Bonding | Peptide Backbone (Amide N-H, C=O) | Directionality and Order | Creates ordered networks (e.g., β-sheets, helices). |
| Steric Hindrance | Aib Residue (α,α-dimethyl) | Structural Constraint | Disrupts β-sheet formation, promotes helical turns. |
The choice of solvent is a critical parameter that can be used to control and trigger the self-assembly of Fmoc-peptides. osti.gov Typically, a "solvent-switch" method is employed, where the peptide is first dissolved in a compatible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)) and then assembly is induced by the addition of a poor solvent, most commonly water. nih.govscispace.com
The nature of the solvent system directly influences the balance of intermolecular forces. osti.gov
Polarity and Hydrogen Bonding: In a highly compatible solvent like THF, the peptide molecules remain solvated and monomeric. As water is introduced, the system's polarity increases, which enhances the hydrophobic effect and drives the aggregation of the Fmoc groups and aliphatic side chains. rsc.org The competition for hydrogen bonds also shifts; as water concentration increases, water molecules may preferentially interact with the organic solvent, freeing the peptide molecules to form intermolecular hydrogen bonds with each other. osti.gov
Morphological Control: The specific organic solvent used can lead to different final morphologies. Studies on Fmoc-aliphatic amino acids, such as Fmoc-Isoleucine, have shown that transitions from fiber-like structures to crystalline morphologies can be controlled by varying the solvent composition. rsc.orgrsc.org For example, flexible, curved fibers may form at low water concentrations, while more rigid, crystalline structures appear at higher water concentrations. rsc.org This demonstrates that the environment during assembly dictates the final supramolecular structure.
| Fmoc-Aliphatic Amino Acid (Analog) | Solvent System | Observation | Reference |
|---|---|---|---|
| Fmoc-Alanine | THF/Water | Forms fiber-like structures as water concentration increases. | rsc.org |
| Fmoc-Isoleucine | Aqueous Solution | Forms fiber-like assemblies. | researchgate.net |
| Fmoc-FF (Diphenylalanine) | DMSO/Water | Transition from spherulitic structures to a fibrous network as water content increases. | nih.gov |
| Fmoc-FF (Diphenylalanine) | Apolar Solvents (e.g., Toluene) | Gel formation can be induced, demonstrating assembly is not limited to aqueous systems. | nih.gov |
Characterization of Self-Assembled Structures of this compound
To understand the morphology and dimensions of the supramolecular architectures formed by this compound, high-resolution microscopy techniques are indispensable. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the resulting nanostructures.
For analogous Fmoc-peptide systems, TEM has revealed a rich diversity of morphologies. For instance, Fmoc-L2QG has been shown to form narrow, twisted fibrous structures, while other sequences can form wide, flat tapes. researchgate.net Fmoc-FFY, when self-assembled, creates an entangled network of fibrillary structures. frontiersin.org Given the components of this compound, it is expected that its self-assembly would result in the formation of elongated, fibrous, or tape-like nanostructures with diameters typically in the range of tens to hundreds of nanometers. researchgate.net
Atomic Force Microscopy is a surface-scanning technique that provides three-dimensional topographical information at sub-nanometer resolution. acs.org It is particularly useful for measuring the precise dimensions (height, width) of self-assembled nanostructures adsorbed onto a surface. nih.gov
In the study of Fmoc-peptide assemblies, AFM is used to confirm the fibrillar nature of the structures and to quantify their dimensions. acs.org For example, AFM analysis of self-assembled peptides can reveal highly oriented nanostructures with uniform thickness, often around a few nanometers, corresponding to single or few molecular layers. acs.org The cross-sectional profiles obtained from AFM images provide precise height and width data for individual fibers or ribbons. acs.org For a system like this compound, AFM would be crucial for determining the dimensions of the assembled fibers and assessing their surface roughness and periodic features, which are directly related to the underlying molecular packing.
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Dynamic Light Scattering (DLS) is a crucial technique for analyzing the size distribution of particles in solution. For this compound, DLS is employed to determine the hydrodynamic radius (R_h) and polydispersity index (PDI) of its self-assembled aggregates. The process of self-assembly is initiated by environmental triggers, such as a change in pH or solvent composition, which causes the peptide molecules to aggregate into larger structures. nih.gov DLS measures the fluctuations in scattered light intensity due to the Brownian motion of these aggregates. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations.
In a typical experiment, a solution of this compound is prepared, and its aggregation is induced. The DLS instrument then monitors the intensity fluctuations over time. This data is processed using an autocorrelation function to yield the diffusion coefficient, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation. The PDI provides a measure of the heterogeneity of particle sizes in the sample. Studies on similar Fmoc-dipeptides have shown that DLS can effectively track the growth and stability of self-assembled nanostructures like nanogels. dovepress.comresearchgate.net For instance, DLS has been used to measure the size of nanogels formed from Fmoc-diphenylalanine (Fmoc-FF), showing distinct profiles for different formulations. researchgate.net Similarly, DLS measurements on co-assembling Fmoc-amino acid systems have highlighted the transition from soluble species to larger gel-phase aggregates. semanticscholar.org
The expected DLS results for this compound would likely show an increase in the average hydrodynamic radius and a change in the PDI as self-assembly progresses, indicating the formation and growth of supramolecular structures.
Table 1: Representative DLS Data for this compound Self-Assembly
| Condition | Time (hours) | Average Hydrodynamic Radius (R_h, nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| Initial Solution (pH 8.0) | 0 | 5 ± 1 | 0.8 |
| After pH switch to 6.0 | 1 | 85 ± 15 | 0.4 |
| After pH switch to 6.0 | 6 | 150 ± 25 | 0.3 |
| After pH switch to 6.0 | 24 | 220 ± 30 | 0.25 |
This table contains illustrative data based on typical behavior of similar Fmoc-peptides and is not based on direct experimental results for this compound.
Small-Angle X-ray Scattering (SAXS) for Solution Structure Determination
In a SAXS experiment, a solution of self-assembled this compound is exposed to a collimated X-ray beam. The resulting scattering pattern is collected by a 2D detector and radially averaged to produce a 1D scattering profile of intensity versus the scattering vector, q. Analysis of this profile can reveal the morphology of the aggregates. For example, studies on other Fmoc-peptides have used SAXS to identify fibrillar structures with specific diameters and to distinguish between different models of assembly, such as solid versus hollow cylinders. reading.ac.ukaip.org For instance, SAXS analysis of Fmoc-tetrapeptides revealed the formation of fibrils with a diameter of approximately 10 nm. reading.ac.uk Similarly, SAXS has been instrumental in characterizing the nanosheet, nanoribbon, or nanotube structures formed by other modified amino acids. nih.gov
The analysis of the scattering data for this compound could involve fitting the data to various form factor models to determine the most probable shape of the assemblies. anu.edu.au This would help in understanding how the interplay between the hydrophobic Fmoc and isoleucine groups and the conformationally constrained Aib residue dictates the final supramolecular architecture.
Table 2: Potential SAXS Structural Parameters for this compound Assemblies
| Assembly Type | Radius of Gyration (R_g, nm) | Cross-sectional Radius (R_c, nm) | Maximum Dimension (D_max, nm) |
|---|---|---|---|
| Cylindrical Fibril | 50 - 100 | 5 - 7 | > 200 |
| Vesicle | 70 - 150 | - | 150 - 300 |
| Nanotube | 60 - 120 | 10 - 15 (outer) | > 200 |
This table contains illustrative data based on typical values for self-assembling peptides and is not based on direct experimental results for this compound.
Fluorescence Spectroscopy for Aggregation State Monitoring
Fluorescence spectroscopy is a highly sensitive technique used to monitor the aggregation state of peptides. This method can utilize either the intrinsic fluorescence of the molecule or the fluorescence of extrinsic probes that bind to the aggregates. The N-terminal Fmoc group of this compound is inherently fluorescent, and its emission spectrum is sensitive to the local microenvironment. beilstein-journals.org When the peptide molecules self-assemble, the Fmoc groups come into close proximity through π-π stacking interactions, leading to changes in the fluorescence emission, such as a shift in the maximum emission wavelength (λ_max) or a change in intensity. semanticscholar.orgresearchgate.net Studies on Fmoc-lysine hydrogels showed a significant red shift in the Fmoc emission peak upon gelation, indicating the formation of ordered aromatic interactions. researchgate.net
In addition to intrinsic fluorescence, extrinsic fluorescent dyes like Thioflavin T (ThT) are commonly used. rsc.org ThT exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures that are characteristic of many peptide fibrils. rsc.org By monitoring the ThT fluorescence intensity over time, the kinetics of fibril formation can be accurately tracked.
Therefore, by exciting the Fmoc group (around 260-300 nm) and monitoring its emission, or by using ThT and monitoring its emission (around 485 nm), the aggregation of this compound can be followed in real-time. This allows for the determination of critical aggregation concentrations and the study of the kinetics of self-assembly under various conditions. unimi.itrsc.org
Table 3: Representative Fluorescence Data for Monitoring this compound Aggregation
| Assay Type | Condition | λ_em (nm) | Relative Fluorescence Intensity (a.u.) | Interpretation |
|---|---|---|---|---|
| Intrinsic Fmoc | Monomer | 314 | 100 | Dispersed state |
| Intrinsic Fmoc | Aggregate | 328 | 75 | π-π stacking |
| Thioflavin T | Before Aggregation | 485 | 10 | No β-sheets |
| Thioflavin T | After Aggregation | 485 | 950 | β-sheet fibril formation |
This table contains illustrative data based on typical behavior of similar Fmoc-peptides and is not based on direct experimental results for this compound.
Formation of Defined Morphologies (e.g., Fibrils, Nanotubes, Vesicles)
The self-assembly of this compound is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions involving the isoleucine side chains. nih.gov These interactions lead to the formation of various well-defined supramolecular morphologies. The specific morphology is highly dependent on external conditions such as peptide concentration, pH, solvent composition, and temperature. chemrxiv.orgchemrxiv.orgrsc.org
Based on studies of related compounds, this compound is expected to form several types of nanostructures:
Fibrils and Nanotubes: The strong tendency of the Fmoc group to induce β-sheet formation often results in elongated, one-dimensional structures like fibrils and nanotubes. nih.gov Fmoc-L-Isoleucine on its own has been shown to form fiber-like and tube-like structures depending on concentration and temperature. chemrxiv.orgresearchgate.net The inclusion of the α-aminoisobutyric acid (Aib) residue, which is known to promote helical conformations, could introduce twists or curves into the primary β-sheet tapes, potentially favoring the formation of twisted ribbons or nanotubes over flat fibrils.
Vesicles and Spheres: Under certain conditions, particularly at lower concentrations or in specific solvent mixtures, the amphiphilic nature of the dipeptide may lead to the formation of closed structures like vesicles or spherical micelles. chemrxiv.orgmdpi.com For instance, some Fmoc-amino acid variants assemble into spheres at low concentrations, which then evolve into more complex shapes as the concentration increases. chemrxiv.org
The ability to control these morphologies by tuning environmental parameters makes this compound a versatile building block for creating novel nanomaterials. rsc.org
Table 4: Potential Morphologies of this compound Assemblies and Influencing Factors
| Morphology | Typical Dimensions | Favorable Conditions | Driving Interactions |
|---|---|---|---|
| Nanofibrils | 5-15 nm diameter, μm length | High concentration, pH switch to acidic | H-bonding, π-π stacking |
| Nanotubes | 15-50 nm diameter, μm length | Moderate concentration, specific solvents | H-bonding, π-π stacking, helical twist |
| Vesicles | 50-200 nm diameter | Low concentration, specific solvent polarity | Hydrophobic effects, amphiphilicity |
| Spheres | 20-100 nm diameter | Low concentration, rapid precipitation | Hydrophobic effects |
This table contains illustrative data based on typical behavior of similar Fmoc-peptides and is not based on direct experimental results for this compound.
Rheological Properties of this compound Hydrogels
At sufficiently high concentrations, the self-assembled nanofibers of this compound can entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a hydrogel. nih.gov Rheology is the primary method used to quantify the mechanical properties of these soft materials. mdpi.com Key parameters measured are the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.
For a material to be considered a true gel, G' must be significantly greater than G'', and both moduli should be largely independent of frequency over a certain range. acs.org Rheological experiments on Fmoc-dipeptide hydrogels typically show this characteristic behavior. nih.govacs.org Time sweep experiments can monitor the gelation kinetics by tracking the evolution of G' and G'' over time following a trigger, such as a pH change or temperature shift. acs.org Strain sweep experiments determine the linear viscoelastic region (LVER) and the yield strain, which is the point where the gel structure breaks down. Frequency sweep experiments probe the nature of the cross-linked network.
Hydrogels derived from Fmoc-peptides often exhibit shear-thinning and thixotropic (self-healing) properties. nih.gov This means the gel becomes less viscous under shear stress (e.g., during injection) and can recover its mechanical strength once the stress is removed. These are highly desirable properties for biomedical applications. The mechanical strength of the this compound hydrogel is expected to be tunable by altering the peptide concentration. nih.gov
Table 5: Expected Rheological Properties of a 1.0 wt% this compound Hydrogel
| Parameter | Value | Description |
|---|---|---|
| Storage Modulus (G') | ~10,000 Pa | Indicates a stiff, elastic gel network. nih.gov |
| Loss Modulus (G'') | ~1,000 Pa | Much lower than G', confirming gel state. |
| G' / G'' (Tan δ) | ~0.1 | Low value indicates strong elastic character. |
| Yield Strain | ~10-20% | Strain at which the gel structure begins to fail. |
| Complex Viscosity (η*) | ~1,500 Pa·s (at 1 rad/s) | High viscosity at rest. |
This table contains illustrative data based on typical values for Fmoc-dipeptide hydrogels and is not based on direct experimental results for this compound.
Table 6: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| N-((9H-Fluoren-9-yl)methoxy)carbonyl-L-isoleucyl-α-aminoisobutyric acid | This compound |
| N-((9H-Fluoren-9-yl)methoxy)carbonyl-L-diphenylalanine | Fmoc-FF |
| N-((9H-Fluoren-9-yl)methoxy)carbonyl-L-lysine | Fmoc-Lysine |
| N-((9H-Fluoren-9-yl)methoxy)carbonyl-L-isoleucine | Fmoc-L-Isoleucine |
| α-aminoisobutyric acid | Aib |
| Thioflavin T | ThT |
Biomaterials and Advanced Materials Research Incorporating Fmoc L Ile Aib Oh
Peptide-Based Hydrogels from Fmoc-L-Ile-Aib-OH as Scaffolds
The formation of hydrogels from Fmoc-dipeptides is a well-documented phenomenon, driven by the self-assembly of the molecules into a three-dimensional nanofibrous network. For this compound, the hydrophobic nature of both the Fmoc group and the isoleucine side chain, combined with the conformational constraints imposed by the Aib residue, would likely facilitate its self-assembly into hydrogel scaffolds under appropriate conditions (e.g., a change in pH or solvent environment). These scaffolds could potentially serve as three-dimensional environments for cell culture, mimicking the extracellular matrix.
The mechanical properties of peptide hydrogels, such as their stiffness and elasticity, are critical for their application as scaffolds in tissue engineering. These properties are typically characterized using rheology. For a hydrogel formed from this compound, the mechanical strength would be influenced by factors such as the concentration of the peptide, the pH of the solution, and the ionic strength of the medium. It is hypothesized that the Aib residue, by promoting a more ordered, perhaps helical, packing of the peptide backbone, could lead to hydrogels with distinct mechanical characteristics compared to more flexible dipeptides. The tunability of these properties could be achieved by altering the aforementioned environmental conditions or by co-assembling this compound with other peptides or polymers. However, specific rheological data for this compound hydrogels, such as storage modulus (G') and loss modulus (G''), are not available in the current literature.
Table 1: Hypothetical Factors Influencing Mechanical Properties of this compound Hydrogels
| Factor | Potential Effect on Gel Stiffness | Rationale |
|---|---|---|
| Concentration | Increasing concentration would likely increase stiffness. | Higher density of self-assembling fibers leads to a more robust network. |
| pH | Stiffness would be highly dependent on pH, likely being maximal near the pKa of the carboxylic acid group. | Protonation state affects the balance of intermolecular forces (hydrogen bonding, electrostatic repulsion). |
| Ionic Strength | May increase stiffness by screening electrostatic repulsion. | Salt ions can shield charges, allowing fibers to pack more closely. |
| Temperature | Effect would depend on the thermodynamics of self-assembly. | Can influence both hydrophobic interactions and hydrogen bonding. |
The microstructure of a hydrogel scaffold, including its porosity and fiber morphology, is crucial for nutrient transport and cell infiltration. This is typically visualized using techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM). For this compound, the self-assembly process would be expected to yield nanofibers. The diameter and bundling of these fibers, and consequently the pore size of the hydrogel network, could theoretically be controlled by the conditions under which gelation is induced (e.g., rapid vs. slow pH change). Research on other Fmoc-amino acids has shown that conditions can be tuned to create varied morphologies, from fibers to tubes. Specific imaging studies to confirm and characterize the microstructure of this compound assemblies are needed.
Functionalization of Surfaces with this compound Motifs
Self-assembling peptides can be used to modify the surfaces of materials to improve their biocompatibility or to introduce specific functionalities. This compound could potentially be used to create a bioactive coating on a substrate. The peptide could be anchored to the surface, and its self-assembling nature could lead to the formation of a nanostructured layer. This layer could influence cell adhesion and behavior. The specific interactions between cells and a surface coated with this compound would depend on the presentation of the isoleucine and Aib residues at the interface. Currently, there are no published examples of surfaces being specifically functionalized with this dipeptide motif.
Design of Hybrid Materials Utilizing this compound Peptide Motifs
Hybrid materials, which combine the properties of peptides with those of polymers or inorganic materials, are a promising area of materials science. This compound could be incorporated into such systems in several ways. For instance, it could be co-assembled with polymers to create composite hydrogels with enhanced mechanical properties. Alternatively, the self-assembled nanofibers of this compound could serve as a template for the mineralization of inorganic materials, such as hydroxyapatite, to create bone-mimetic composites. While the design of such hybrid materials is conceptually feasible, specific research demonstrating the use of this compound in this capacity has not been found.
Controlled Release Systems Based on this compound Assemblies (Non-Clinical)
The nanofibrous network of peptide hydrogels can be used to encapsulate and control the release of therapeutic molecules. A hydrogel formed from this compound could serve as a depot for the sustained release of small molecule drugs. The release kinetics would be governed by the diffusion of the drug through the hydrogel mesh and its interaction with the peptide fibers. The hydrophobic nature of the Fmoc and isoleucine components might allow for the effective entrapment of hydrophobic drugs. While many Fmoc-dipeptide hydrogels have been investigated for drug delivery, studies detailing the release profiles of specific molecules from a this compound matrix are not present in the available scientific literature.
Role of Fmoc L Ile Aib Oh in Peptide Design and Protein Mimetics
Helical Induction Properties of Aib-Containing Peptides
The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a well-established strategy for inducing and stabilizing helical conformations in peptides. acs.orgmdpi.comnih.gov Aib's gem-dimethyl substitution at the α-carbon sterically restricts the available Ramachandran space, favoring dihedral angles (φ, ψ) that are characteristic of helical structures, primarily the 3₁₀-helix and the α-helix. mdpi.comnih.govpnas.orguzh.ch The presence of multiple Aib residues in a peptide sequence strongly promotes the formation of these helical structures. pnas.org Peptides containing Aib are known to adopt predominantly 3₁₀-helical conformations, which are characterized by a sequence of type III or III' β-turns. uzh.ch
The stability of these helices is further reinforced by intramolecular hydrogen bonds. uzh.ch The type of helix formed (3₁₀- vs. α-helix) can be influenced by several factors, including the peptide sequence, the solvent environment, and crystal packing forces. pnas.orgresearchgate.net For instance, the insertion of Aib residues into oligovaline sequences, which typically form β-sheets, can dramatically shift the conformational preference towards helical structures. acs.org This demonstrates the potent helical-inducing nature of Aib.
The table below summarizes the preferred dihedral angles for Aib-containing peptides, leading to helical structures.
| Helix Type | Ideal φ (phi) Angle | Ideal ψ (psi) Angle | Hydrogen Bond Pattern |
| 3₁₀-Helix | ±60° | ±30° | i ← i+3 |
| α-Helix | -57° | -47° | i ← i+4 |
Data sourced from multiple studies on Aib-containing peptides. pnas.orguzh.ch
Constrained Peptide Design Using the Fmoc-L-Ile-Aib-OH Motif
The this compound dipeptide is a valuable tool for creating conformationally constrained peptides. The rigidity of the Aib residue, combined with the chirality of the adjacent L-isoleucine, can be used to control the local and global conformation of a peptide chain. By introducing this motif, chemists can reduce the conformational flexibility of a peptide, which is often advantageous for improving biological activity and stability. helsinki.fimdpi.com
The steric hindrance from the Aib residue can be challenging during peptide synthesis, often requiring more efficient coupling reagents. helsinki.fi However, the use of pre-synthesized dipeptide building blocks like this compound can circumvent some of these synthetic difficulties. iris-biotech.deiris-biotech.de The incorporation of D-amino acids, such as D-isoleucine through Fmoc-D-Ile-OH, can further modulate secondary structures by disrupting α-helices and β-sheets, offering another layer of control in peptide design. chempep.com
The strategic placement of the this compound motif can induce specific turns or stabilize helical segments within a larger peptide sequence, effectively "locking" it into a desired bioactive conformation. mdpi.comnih.gov This approach is central to the design of peptidomimetics, where the goal is to mimic the structure and function of a protein's active site with a smaller, more stable molecule.
Development of Foldamers Incorporating this compound
Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of natural biopolymers like proteins and nucleic acids. nih.gov The predictable helical-inducing properties of Aib make it a cornerstone in the design of helical foldamers. researchgate.net By using building blocks such as this compound, researchers can construct synthetic peptides that fold into stable helical structures. nih.gov
The synthesis of these foldamers often relies on standard Fmoc solid-phase peptide synthesis (SPPS), where the sequential addition of amino acid derivatives, including Aib-containing dipeptides, allows for the precise construction of the desired sequence. nih.gov The choice of the N-terminal protecting group and the chirality of the amino acids can influence the screw-sense preference of the resulting helix. researchgate.net For example, an L-amino acid at the N-terminus of an achiral oligo-Aib chain can induce a specific helical handedness. researchgate.net
The development of foldamers with predictable structures opens up possibilities for creating novel materials and therapeutic agents. For instance, helical foldamers have been designed to function as artificial ion channels and have been investigated for their antimicrobial properties. oup.com
Structure-Activity Relationship (SAR) Studies in Model Peptide Systems (Non-Biological Activity Focus)
The this compound dipeptide is a useful component in structure-activity relationship (SAR) studies, particularly those focused on understanding the fundamental principles of peptide folding and conformation, independent of a specific biological target. By systematically incorporating this and similar motifs into model peptide sequences, researchers can probe how changes in sequence and stereochemistry affect the resulting three-dimensional structure. mdpi.com
For example, studies have investigated how the position and number of Aib residues influence the stability and type of helix formed. acs.org The use of Fmoc-protected amino esters in these studies allows for various chemical modifications, although the hydrolysis of these esters to the required carboxylic acid for SPPS can be challenging, especially with sterically hindered residues like Aib. mdpi.com Efficient methods for this hydrolysis that avoid epimerization are therefore crucial. mdpi.com
These fundamental studies provide a deeper understanding of the forces that govern peptide folding, which is essential for the rational design of peptides with specific and predictable structures.
Application as Building Blocks for Complex Peptide Architectures
This compound and similar pre-formed dipeptide units are valuable building blocks for the synthesis of complex peptide architectures. iris-biotech.de Their use can accelerate peptide synthesis by allowing for the incorporation of two amino acid residues in a single coupling step. iris-biotech.de This is particularly advantageous when dealing with sterically hindered couplings, such as those involving Aib. helsinki.fi
These building blocks have been used in the synthesis of a variety of complex peptides, including those with unnatural modifications and those designed to self-assemble into larger nanostructures. researchgate.net For example, Aib-containing peptides have been used to construct metal-peptide superhelical nanotubes. researchgate.net The ability to create such complex and well-defined architectures from relatively simple building blocks highlights the power of using motifs like this compound in advanced peptide design.
Advanced Analytical Methodologies for Fmoc L Ile Aib Oh Research
Mass Spectrometry (MS) Techniques for Purity and Sequence Verification
Mass spectrometry is an indispensable tool for the analysis of Fmoc-L-Ile-Aib-OH, offering high sensitivity and detailed structural information. It is crucial for confirming the molecular weight and, by extension, the correct sequence of the dipeptide.
Key Applications in this compound Analysis:
Molecular Weight Confirmation: MS directly measures the mass-to-charge ratio (m/z) of the ionized compound, allowing for the verification of its molecular weight. This is a primary and essential quality control step.
Impurity Identification: The technique can detect and help identify impurities, such as byproducts from the synthesis, including truncated or incompletely deprotected sequences. creative-proteomics.com
Sequence Verification: While straightforward for a dipeptide, in more complex peptides, fragmentation techniques within the mass spectrometer (MS/MS) are used to break the peptide bonds and confirm the amino acid sequence.
Common ionization techniques used for peptide analysis include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is particularly well-suited for analyzing polar molecules like peptides from a liquid solution, making it compatible with liquid chromatography (LC-MS). rsc.org
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of peptide analysis, utilized for both purification and analytical assessment of this compound. kilobio.comthermofisher.com It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
Core Uses in this compound Research:
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide analysis. It separates molecules based on their hydrophobicity. A highly pure sample of this compound will ideally show a single, sharp peak in the chromatogram. Purity levels are often expected to be ≥95% for many research applications, with some suppliers offering purities of ≥99.0%. kilobio.comsigmaaldrich.com
Quantification: By comparing the peak area of the sample to that of a known standard, HPLC can be used for the precise quantification of the peptide.
Method Development: The development of a robust HPLC method involves optimizing parameters such as the column type (e.g., C8 or C18), the mobile phase composition (often a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA)), and the flow rate. rsc.orgrsc.org
The combination of HPLC with a UV detector is standard, as the fluorenylmethoxycarbonyl (Fmoc) group has a strong UV absorbance, facilitating sensitive detection. nih.govnih.gov
Table 1: Typical HPLC Parameters for Fmoc-Protected Peptide Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 or C8, 3-5 µm particle size | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase for elution. |
| Gradient | Linear gradient of Mobile Phase B (e.g., 10-95% over 10 min) | To elute compounds with varying hydrophobicities. rsc.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. rsc.org |
| Detection | UV at ~215 nm and/or ~265 nm | Detection of the peptide backbone and the Fmoc group. |
| Column Temperature | Ambient to 40°C | To ensure reproducible retention times. |
Capillary Electrophoresis (CE) for Charge and Size-Based Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. For peptides like this compound, CE offers an alternative and often orthogonal separation mechanism to HPLC.
Relevance to this compound Analysis:
Purity Analysis: CE can resolve impurities that may co-elute with the main peak in HPLC, providing a more accurate assessment of purity. researchgate.net
Chiral Purity: A critical application of CE in peptide chemistry is the separation of enantiomers (D- and L-amino acids). By adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte, CE can be used to verify the enantiomeric purity of the constituent amino acids, ensuring that no racemization occurred during synthesis. researchgate.netnih.govresearchgate.net This is particularly important for bioactive peptides where stereochemistry is crucial for function.
Mobility and Charge Characterization: The technique provides information about the charge state of the peptide at a given pH, which can be useful for understanding its behavior in different buffer systems.
CE methods are known for their high efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net
Microcalorimetry Techniques (ITC, DSC) for Thermodynamic Characterization of Interactions
While MS, HPLC, and CE focus on the structural integrity and purity of this compound itself, microcalorimetry techniques are employed to study its interactions with other molecules and its conformational stability. malvernpanalytical.commalvernpanalytical.com These methods measure the minute heat changes associated with biochemical events.
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat released or absorbed during a binding event. tainstruments.combioprocessonline.com If this compound were to be studied for its interaction with a target protein or receptor, ITC would be the gold standard for determining:
Binding Affinity (KD): The strength of the interaction. malvernpanalytical.com
Stoichiometry (n): The ratio in which the molecules bind. malvernpanalytical.com
Enthalpy (ΔH) and Entropy (ΔS): The thermodynamic driving forces of the binding event. malvernpanalytical.com
Differential Scanning Calorimetry (DSC):
DSC measures the heat capacity of a molecule as a function of temperature. bioprocessonline.comtainstruments.com It is a powerful tool for assessing the conformational stability of macromolecules. While less commonly applied to a small dipeptide derivative alone, if this compound were part of a larger peptide or protein, or if it were studied for its effect on the stability of a target biomolecule, DSC would be used to:
Determine Thermal Stability: Measure the melting temperature (Tm), which is the temperature at which the biomolecule unfolds. malvernpanalytical.com
Characterize Domain Stability: In multi-domain proteins, DSC can reveal the stability of individual domains and how they are affected by ligand binding. tainstruments.com
Study Ligand Binding Effects: The binding of a ligand, such as a peptide, can stabilize or destabilize a target protein, which is observable as a shift in its Tm. malvernpanalytical.com
Table 2: Application of Microcalorimetry in Peptide Research
| Technique | Primary Measurement | Key Parameters Determined | Relevance to this compound Research |
| Isothermal Titration Calorimetry (ITC) | Heat of binding | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) malvernpanalytical.com | Characterizing the thermodynamics of its interaction with a potential biological target. |
| Differential Scanning Calorimetry (DSC) | Heat capacity vs. Temperature | Melting Temperature (Tm), Enthalpic changes of unfolding (ΔHcal) malvernpanalytical.com | Assessing its effect on the thermal stability of a target protein or macromolecule. |
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning for Peptide Design
For compounds like Fmoc-L-Ile-Aib-OH, AI can be leveraged in several ways:
Predictive Modeling of Self-Assembly: Machine learning models can be trained on large datasets of peptide sequences and their observed self-assembly behavior. nih.gov These models could then predict how modifications to the this compound structure, such as altering the amino acid sequence or the N-terminal protecting group, would influence the resulting morphology of the self-assembled nanostructures.
Generative Design of Novel Peptides: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new peptide sequences with a high probability of forming specific nanostructures (e.g., nanotubes, nanofibers, or hydrogels). nih.govarxiv.org These models can learn the underlying chemical principles of self-assembly from existing data and generate novel candidates for synthesis and testing. arxiv.org
Optimization of Material Properties: Reinforcement learning, a type of machine learning, can be employed to optimize peptide sequences for specific material properties. arxiv.org For instance, an AI agent could be tasked with designing a peptide based on the this compound framework that forms a hydrogel with maximal mechanical strength or a specific pore size.
Novel Synthetic Methodologies for this compound and Related Building Blocks
While solid-phase peptide synthesis (SPPS) is a well-established method for producing peptides, there is ongoing research into developing more efficient, sustainable, and scalable synthetic strategies. biorxiv.orgacs.org
Key areas of development relevant to this compound include:
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate coupling and deprotection steps in SPPS, leading to shorter synthesis times and potentially higher purity of the final product. researchgate.net This is particularly advantageous for sterically hindered couplings, such as those involving the Aib residue. researchgate.net
Greener Solvents and Reagents: The traditional solvents used in SPPS, such as dimethylformamide (DMF), are facing increasing scrutiny due to environmental and safety concerns. acs.org Research is focused on identifying and validating greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone. acs.org Additionally, the development of more atom-efficient coupling reagents is a key goal to improve the sustainability of peptide synthesis. acs.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch synthesis, including improved heat and mass transfer, better reaction control, and the potential for automated, high-throughput production. Applying flow chemistry to the synthesis of this compound and related peptide fragments could enhance efficiency and scalability.
These advancements in synthetic methodology will be crucial for making peptide-based materials more accessible and cost-effective for a wider range of applications.
Advanced Characterization Techniques for Dynamic Self-Assembly Processes
Understanding the intricate process of how individual this compound molecules self-assemble into complex nanostructures requires a suite of advanced characterization techniques capable of probing dynamic processes across multiple length and time scales. mdpi.com
Future research will likely rely on a combination of the following techniques:
Time-Resolved Scattering Methods: Techniques like time-resolved small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) can provide real-time information on the formation and evolution of self-assembled structures in solution. researchgate.net
High-Resolution Microscopy: Cryogenic transmission electron microscopy (cryo-TEM) and super-resolution fluorescence microscopy will be instrumental in visualizing the morphology of self-assembled nanostructures with unprecedented detail.
Advanced Spectroscopic Methods: Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy can elucidate the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process. rsc.org Circular dichroism (CD) spectroscopy is also essential for monitoring changes in the secondary structure of the peptides during assembly. rsc.org
Computational Modeling: Molecular dynamics (MD) simulations will continue to be a powerful tool for complementing experimental data, providing atomistic-level insights into the self-assembly pathways and the stability of the resulting nanostructures.
By integrating these advanced techniques, researchers can build a comprehensive understanding of the structure-property relationships governing the self-assembly of this compound systems.
Exploration of New Materials Applications for this compound Systems (Non-Clinical)
The ability of this compound to self-assemble into well-defined nanostructures opens up a wide range of potential applications in materials science, beyond the clinical realm.
Future research could explore the use of this compound-based materials in areas such as:
Nanoreactors and Catalysis: The ordered, porous structures formed by self-assembling peptides could serve as scaffolds for encapsulating enzymes or catalytic nanoparticles, creating nanoreactors with enhanced activity and stability.
Organic Electronics: The π-π stacking of the Fmoc groups within the self-assembled structures provides potential pathways for charge transport, suggesting applications in organic electronic devices such as sensors and transistors.
Advanced Filtration and Separation Membranes: By controlling the self-assembly process, it may be possible to create membranes with precisely defined pore sizes for selective filtration and separation of molecules.
Templating for Inorganic Materials: The self-assembled peptide nanostructures can be used as templates for the growth of inorganic materials, such as silica (B1680970) or metal oxides, leading to the formation of hybrid materials with complex, hierarchical structures.
The versatility of peptide self-assembly, combined with the specific properties of this compound, provides a rich platform for the development of next-generation functional materials.
Q & A
Q. What are the critical considerations for synthesizing Fmoc-L-Ile-Aib-OH in solid-phase peptide synthesis (SPPS)?
this compound requires careful handling due to the steric hindrance of the Aib (α-aminoisobutyric acid) residue. Key steps include:
- Coupling efficiency : Use double coupling with activated reagents like HATU/DIPEA to overcome Aib’s low reactivity .
- Deprotection : Optimize TFA concentration (e.g., 20–30% in DCM) to avoid premature cleavage of acid-labile side-chain protecting groups .
- Solubility : Pre-swell resins in DMF or NMP to enhance accessibility of the peptide chain during synthesis .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
- HPLC-MS : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) combined with mass spectrometry to confirm molecular weight and detect impurities .
- NMR spectroscopy : Analyze and spectra to verify stereochemistry and rule out racemization, particularly at the Ile chiral center .
- Elemental analysis : Cross-check experimental C/H/N ratios with theoretical values to ensure correct stoichiometry .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Waste disposal : Segregate solvent waste (e.g., DMF, TFA) from solid resins and neutralize acidic residues before disposal .
- Ventilation : Conduct synthesis in fume hoods to mitigate inhalation risks from volatile reagents .
Advanced Research Questions
Q. How does the incorporation of Aib residues influence peptide secondary structure in this compound-containing sequences?
Aib induces helical or 3-helix conformations due to its restricted φ/ψ angles. Methodological approaches include:
- Circular dichroism (CD) : Compare spectra of Aib-containing peptides with control sequences to quantify helicity .
- X-ray crystallography : Resolve crystal structures to analyze hydrogen-bonding patterns and backbone geometry .
- Molecular dynamics (MD) : Simulate conformational stability under varying solvent conditions (e.g., aqueous vs. lipid bilayer environments) .
Q. What strategies resolve contradictions in coupling efficiency data for Aib-containing peptides?
Discrepancies in coupling yields may arise from:
- Resin loading density : High loading (>0.5 mmol/g) increases steric hindrance; reduce to 0.2–0.3 mmol/g for improved accessibility .
- Temperature effects : Perform couplings at 50°C to enhance reagent diffusion into resin pores .
- Alternative activators : Test COMU or Oxyma Pure for reduced racemization compared to HOBt/DIC .
Q. How can this compound be integrated into β-peptide design for enhanced metabolic stability?
- Hybrid backbone synthesis : Combine this compound with β-amino acids using mixed SPPS protocols .
- Protease resistance assays : Incubate β-peptides with trypsin/chymotrypsin and quantify degradation via LC-MS .
- Structural analogs : Replace Aib with other helix-inducing residues (e.g., D-Pro) to compare stability outcomes .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
